Hexacosanoic acid tryptamide

Natural Product Authentication Metabolomics Chemotaxonomy

Hexacosanoic acid tryptamide (CAS 152766-96-6), systematically named N-[2-(1H-indol-3-yl)ethyl]hexacosanamide or N-cerotoyltryptamine, is a member of the N-fatty acyl tryptamine class of indole alkaloids. This compound is characterized by a very-long-chain saturated fatty acid (C26:0, cerotic acid) amide-linked to tryptamine.

Molecular Formula C36H62N2O
Molecular Weight 538.9 g/mol
CAS No. 152766-96-6
Cat. No. B124457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexacosanoic acid tryptamide
CAS152766-96-6
SynonymsCAT, Cerotinic acid tryptamide, N-[2-(3-Indolyl)ethyl]hexacosanamide, N-Hexacosanoyltryptamine
Molecular FormulaC36H62N2O
Molecular Weight538.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C36H62N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-36(39)37-31-30-33-32-38-35-28-26-25-27-34(33)35/h25-28,32,38H,2-24,29-31H2,1H3,(H,37,39)
InChIKeyOTIONYUCQOITCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexacosanoic Acid Tryptamide (CAS 152766-96-6) for Research Procurement: Compound Identity and Physicochemical Profile


Hexacosanoic acid tryptamide (CAS 152766-96-6), systematically named N-[2-(1H-indol-3-yl)ethyl]hexacosanamide or N-cerotoyltryptamine, is a member of the N-fatty acyl tryptamine class of indole alkaloids [1]. This compound is characterized by a very-long-chain saturated fatty acid (C26:0, cerotic acid) amide-linked to tryptamine. It is a natural product isolated from the seeds of several Annona species (Annonaceae) but is notably absent from cocoa-derived tryptamide fractions [2]. With a molecular formula of C36H62N2O, a monoisotopic mass of 538.4862 Da, and a high predicted logP (XlogP 14.5), hexacosanoic acid tryptamide is a highly lipophilic, water-insoluble solid (mp 117–121 °C) [3]. Its procurement value for research lies in its distinct chain-length-dependent biological and analytical properties compared to the more commonly studied shorter-chain fatty acid tryptamides.

Chain-length-dependent studies C26:0 tryptamide enables investigation of distinct biological properties not observed with shorter-chain analogs
Chemotaxonomic marker Selectively present in Annonaceae seeds; absent from cocoa and coffee tryptamide fractions
High lipophilicity research Extreme lipophilicity supports membrane-partitioning and lipid-raft association studies

Procurement Risk of C22/C24 Tryptamide Substitution for Hexacosanoic Acid Tryptamide (CAS 152766-96-6)


Substituting hexacosanoic acid tryptamide (C26:0) with the more commercially prevalent docosanoyl (C22:0) or tetracosanoyl (C24:0) tryptamides is not scientifically valid for applications where chain-length-dependent biological activity, natural source authenticity, or retention-time-based analytical specificity is required. The C26:0 compound is a marker for Annonaceae species, whereas cocoa and coffee products overwhelmingly contain C20:0–C24:0 5-hydroxylated or non-hydroxylated tryptamides. The C26:0 compound is explicitly absent from these food matrices [1]. Furthermore, the structural difference of 2–4 methylene units drives a substantial shift in lipophilicity (ΔXlogP ≥ 2), which can fundamentally alter membrane partitioning, protein binding, and in vitro dose-response characteristics [2]. The evidence below quantifies these differentiation points to support informed compound selection.

Natural source mismatch
C22:0 and C24:0 tryptamides are cocoa/coffee markers and do not support Annonaceae authentication.
Lipophilicity shift may alter partitioning
ΔXlogP ≥2 between C26:0 and shorter analogs may change membrane partitioning and protein binding in vitro.
Analytical retention-time specificity
Chromatographic differentiation depends on the C26:0 congener; shorter-chain analogs may produce misleading retention references.

Quantitative Differentiation Guide for Hexacosanoic Acid Tryptamide (CAS 152766-96-6) vs. In-Class Analogs


Differential Natural Abundance: Hexacosanoic Acid Tryptamide is a Selective Annonaceae Marker Absent in Cocoa Tryptamide Fractions

Hexacosanoic acid tryptamide (C26:0) is absent from cocoa and coffee tryptamide fractions that are dominated by eicosanoyl (C20:0), docosanoyl (C22:0), and tetracosanoyl (C24:0) derivatives. Commercial cocoa liquor contains total tryptamides at 40.1 mg/kg, consisting essentially of C22:0 and C24:0 species; hexacosanoyl tryptamide is not detected in biologically significant amounts [1]. In contrast, C26:0 tryptamide is a characteristic metabolite of Annona reticulata, Rollinia mucosa, and Annona atemoya seeds [2][3]. This presence/absence pattern provides a binary differentiation criterion: procuring C26:0 tryptamide is mandatory for Annonaceae-focused phytochemical or metabolomic studies, while C22:0/C24:0 tryptamides serve as cocoa shell markers and cannot substitute for the C26:0 congener in botanical authentication workflows.

Natural Occurrence
Cross-study comparable
Present in Annona spp. Absent in Theobroma cacao
Botanical authentication marker
Presence/absence verified by GC-MS/LC-MS
Natural Product Authentication Metabolomics Chemotaxonomy

ROS Inhibition Potency: N-Cerotoyltryptamine Exhibits 4.1-Fold Greater Potency than Ibuprofen in a Cell-Free ROS Assay

In a cell-free reactive oxygen species (ROS) inhibition assay, N-cerotoyltryptamine (hexacosanoic acid tryptamide, compound 1) demonstrated an IC50 of 2.7 ± 0.1 µg/mL, which represents a 4.1-fold improvement in potency compared to the reference anti-inflammatory drug ibuprofen (IC50 = 11.2 ± 1.9 µg/mL) tested under the same conditions [1]. This head-to-head comparison quantifies the superior radical-scavenging capacity of the C26:0 tryptamide against a widely recognized pharmacological benchmark. While ibuprofen is not a structural analog, this data provides a standardized activity reference point that shorter-chain tryptamides (e.g., C22:0, C24:0) lack in the published literature, making the C26:0 compound the evidence-supported choice for oxidative-stress-related screening programs.

ROS Inhibition
Head-to-head comparison
IC50 2.7 ± 0.1 µg/mL
Reported antioxidant assay context
4.1-fold lower IC50 vs ibuprofen reference
Anti-inflammatory Activity Oxidative Stress Natural Product Pharmacology

FAAH Inhibition Profile: Hexacosanoic Acid Tryptamide is a Negligible FAAH Inhibitor, Differentiating It from Bioactive Endocannabinoid-Modulating Tryptamides

Hexacosanoic acid tryptamide (N-hexacosanoyltryptamine) exhibits an IC50 > 40,000 nM against human recombinant fatty acid amide hydrolase (FAAH) in a biochemical assay with a 15-minute incubation [1]. This negligible FAAH inhibitory activity sharply contrasts with reported sub-micromolar FAAH inhibitors in the N-acyl amide class. While this data does not include a head-to-head comparator from the same study, it establishes a class-level inference: the C26:0 tryptamide can serve as a negative control or baseline compound in FAAH screening panels, whereas shorter-chain or hydroxylated tryptamides (e.g., eicosanoyl-5-hydroxytryptamide) have been implicated in PP2A-mediated neuroprotection pathways and may exhibit different FAAH interaction profiles [2]. For researchers studying endocannabinoid tone modulation, selecting the C26:0 congener ensures a compound that is functionally silent at FAAH, a property not guaranteed by other fatty acid tryptamides.

FAAH Inhibition
Class-level inference
IC50 > 40,000 nM
Verified FAAH-inactive control
At least 40-fold weaker than typical FAAH inhibitors
Endocannabinoid System FAAH Inhibition Enzyme Assay

Predicted ADMET Profile Divergence: XlogP 14.5 of C26:0 Tryptamide Drives Distinct Membrane Partitioning vs. C22:0 and C24:0 Analogs

Hexacosanoic acid tryptamide exhibits a computed XlogP of 14.5 and a topological polar surface area (TPSA) of 44.90 Ų [1]. In comparison, the C22:0 (docosanoyl) and C24:0 (tetracosanoyl) tryptamides possess lower XlogP values (estimated at <12.5 and <13.5 respectively based on incremental logP contributions of ~0.5 per methylene unit). This difference of at least 1–2 logP units translates to a >10- to >100-fold difference in theoretical membrane-water partition coefficients. The predicted blood-brain barrier penetration probability is 0.775 (77.5%), and human intestinal absorption is predicted at 100% probability, but oral bioavailability is predicted to be negative [1]. These in silico characteristics differentiate the C26:0 compound from its shorter-chain analogs, which may have more favorable drug-likeness profiles; conversely, the extreme lipophilicity of the C26:0 compound may be advantageous for studies requiring strong membrane retention or lipid-raft targeting.

Lipophilicity
Class-level inference
XlogP 14.5
Extreme lipophilicity for membrane studies
ΔXlogP ≥1 vs C24:0 analog; in silico prediction
ADMET Prediction Lipophilicity Drug-likeness

Prioritized Application Scenarios for Hexacosanoic Acid Tryptamide (CAS 152766-96-6) Supported by Quantitative Evidence


Annonaceae-Derived Natural Product Authentication and Chemotaxonomic Standard

Use hexacosanoic acid tryptamide as a species-specific analytical reference standard for authenticating Annona reticulata, Annona mucosa, or Annona atemoya seed extracts. Unlike cocoa-derived C22:0 and C24:0 tryptamides that dominate commercial fatty acid tryptamide standards, the C26:0 compound is selectively present in Annonaceae and absent from Theobroma cacao matrices [1][2]. This presence/absence binary marker enables unambiguous botanical origin verification in quality control, adulteration detection, and metabolomic fingerprinting workflows.

Oxidative Stress and Inflammation Screening Using a Quantified Potent Tryptamide

Deploy hexacosanoic acid tryptamide in cell-free ROS inhibition assays and cellular oxidative-stress models where a defined potency benchmark is required. The compound's IC50 of 2.7 µg/mL against ROS, representing a 4.1-fold improvement over ibuprofen (IC50 = 11.2 µg/mL), provides a citable efficacy reference [1]. This application is particularly relevant for natural-product-based anti-inflammatory screening cascades seeking a tryptamide lead compound with pre-established activity data.

FAAH-Negative Control in Endocannabinoid System Enzyme Panels

Employ hexacosanoic acid tryptamide as a verified negative control compound in fatty acid amide hydrolase (FAAH) inhibition assays. The documented IC50 > 40,000 nM against human recombinant FAAH [1] ensures that the compound will not interfere with endocannabinoid hydrolysis, enabling its use as a baseline comparator when evaluating the FAAH modulatory activity of other N-acyl tryptamines or endocannabinoid-like lipid mediators.

Lipophilicity-Dependent Membrane Partitioning and Drug Delivery Model Compound

Select hexacosanoic acid tryptamide as a model very-long-chain fatty acid amide for studying lipophilicity-driven membrane retention, blood-brain barrier penetration potential, and lipid-raft association. The compound's predicted XlogP of 14.5 and predicted BBB penetration probability of 77.5% [1] provide a quantitative basis for its use in computational modeling, formulation development, and in vitro transport studies where extreme lipophilicity is a desired physicochemical parameter.

Application
Selection Property
Validation Focus
Annonaceae authentication studies
Species-specific chemotaxonomic marker
Botanical origin verification via MS
Oxidative stress screening studies
Reported ROS inhibition endpoint
Antioxidant assay context
FAAH enzyme panel baseline control
Confirmed FAAH inactivity
Endocannabinoid pathway assay
Lipophilicity-dependent partitioning studies
Extreme lipophilicity profile
Membrane retention assay context
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